![molecular formula C8H12N2OS B13814850 4(3H)-Pyrimidinone,2-(methylthio)-5-propyl-](/img/structure/B13814850.png)
4(3H)-Pyrimidinone,2-(methylthio)-5-propyl-
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Overview
Description
4(3H)-Pyrimidinone,2-(methylthio)-5-propyl- is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone,2-(methylthio)-5-propyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nucleophilic substitution of 2-(methylthio)pyrimidin-4(3H)-one with propyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4(3H)-Pyrimidinone,2-(methylthio)-5-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkyl or aryl-substituted pyrimidinones.
Scientific Research Applications
Anticancer Activity
4(3H)-Pyrimidinone derivatives have been investigated for their potential as anticancer agents. These compounds can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in the regulation of the cell cycle. Specifically, they target CDK4 and CDK6, leading to reduced cell proliferation in various cancer cell lines. For example, studies have shown that pyrimidine-based compounds can effectively inhibit the growth of acute myeloid leukemia cells by modulating CDK activity .
Antiviral Properties
Research has indicated that this compound exhibits antiviral activity against Hepatitis B virus (HBV). A study demonstrated that derivatives of 2-methylthiopyrimidin-4(1H)-one showed moderate inhibitory effects on HBV, with some compounds displaying mild cytotoxicity . This suggests a promising avenue for developing antiviral therapies based on pyrimidinone structures.
Antitubercular Activity
Another significant application is in the treatment of tuberculosis (TB). Recent studies have focused on synthesizing and evaluating the antitubercular properties of pyrimidinone derivatives, which are essential for addressing the global TB health crisis. These compounds have shown potential in inhibiting Mycobacterium tuberculosis, indicating their viability as new anti-TB drugs .
Cancer Cell Line Studies
In vitro studies using acute myeloid leukemia cell lines have demonstrated that treatment with 4(3H)-Pyrimidinone derivatives resulted in significant reductions in cell viability and induced apoptosis. The concentration-dependent effects observed in these studies provide insights into the therapeutic window and dosing strategies for potential clinical applications .
Antiviral Efficacy
A series of experiments evaluated the efficacy of pyrimidinone derivatives against HBV. The results indicated that certain modifications to the chemical structure enhanced antiviral activity while maintaining low cytotoxicity levels, highlighting the importance of structure-activity relationships in drug design .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinone,2-(methylthio)-5-propyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: These compounds also contain a nitrogen-containing heterocyclic ring and have similar biological activities, including anticancer and antimicrobial properties.
1,2,4-Triazole Derivatives: Known for their broad spectrum of biological activities, including antifungal and anticancer properties.
Uniqueness
4(3H)-Pyrimidinone,2-(methylthio)-5-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio and propyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development and other applications .
Biological Activity
4(3H)-Pyrimidinone, 2-(methylthio)-5-propyl- (C8H12N2OS) is a compound that belongs to the pyrimidine family, which is known for its diverse biological activities. Pyrimidine derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of 4(3H)-Pyrimidinone, 2-(methylthio)-5-propyl-, summarizing recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular structure of 4(3H)-Pyrimidinone, 2-(methylthio)-5-propyl- includes a pyrimidinone ring with a methylthio group at the 2-position and a propyl group at the 5-position. Its unique structure contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to 4(3H)-Pyrimidinone have demonstrated significant cytotoxic effects against various cancer cell lines. In particular:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer).
- Mechanism of Action : Many pyrimidine derivatives exhibit their anticancer effects by inhibiting specific protein kinases involved in cell proliferation. For example, compounds that target cyclin-dependent kinases (CDKs) have shown promising results in reducing tumor growth.
Table 1 summarizes the IC50 values for selected pyrimidine derivatives in various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 0.09 |
Compound B | A549 | 0.03 |
Compound C | HCT-116 | 0.12 |
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives are well-documented. Studies indicate that 4(3H)-Pyrimidinone, along with other related compounds, can exhibit significant antibacterial and antifungal activities:
- Bacterial Strains Tested : E. coli, S. aureus, K. pneumoniae.
- Minimum Inhibitory Concentration (MIC) : Compounds derived from pyrimidines have shown MIC values as low as 0.0018 µM against certain Gram-positive bacteria.
Table 2 presents the antimicrobial efficacy of selected compounds:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound D | E. coli | 0.0252 |
Compound E | S. aureus | 0.0029 |
Anti-inflammatory Activity
Research has also indicated that some pyrimidine derivatives possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity could be beneficial in treating conditions characterized by inflammation.
Case Studies
- Study on Anticancer Efficacy : A study conducted by Sabita et al. evaluated a series of pyrimidine-pyrazine compounds against multiple cancer cell lines, revealing that certain derivatives exhibited greater cytotoxicity than established chemotherapeutics like etoposide .
- Antimicrobial Screening : Almakhzoum and Almaqtari reported significant antibacterial activity of synthesized pyrimidine derivatives against various bacterial strains, highlighting their potential as novel antimicrobial agents .
Properties
Molecular Formula |
C8H12N2OS |
---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-methylsulfanyl-5-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2OS/c1-3-4-6-5-9-8(12-2)10-7(6)11/h5H,3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
XZSBYOPGQZIWKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=C(NC1=O)SC |
Origin of Product |
United States |
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